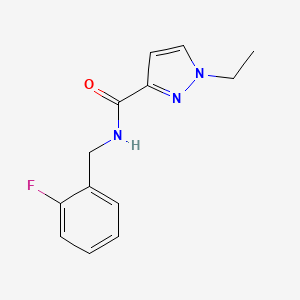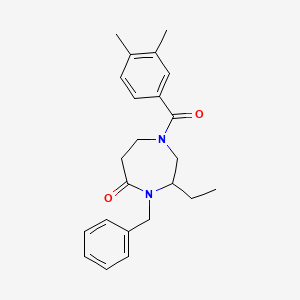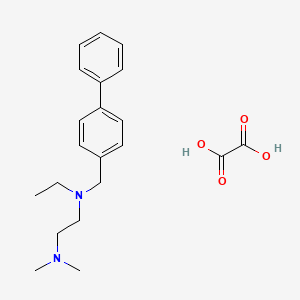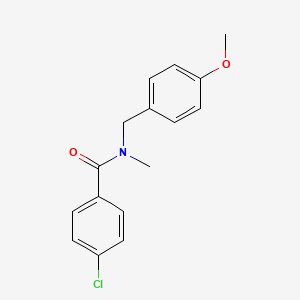![molecular formula C23H24ClN3O4 B5348708 ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5348708.png)
ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate, also known as ACY-1215, is a small molecule inhibitor that selectively targets histone deacetylase 6 (HDAC6). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate selectively targets HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 plays a critical role in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. By inhibiting HDAC6, this compound promotes the accumulation of misfolded proteins, leading to their degradation and clearance. This mechanism has been shown to be particularly effective in cancer cells, which are characterized by high levels of misfolded proteins and impaired protein degradation pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of HDAC6. In cancer cells, this compound induces apoptosis and inhibits tumor growth by promoting the accumulation of misfolded proteins and activating the unfolded protein response pathway. In neurodegenerative diseases, this compound reduces neuroinflammation and improves motor function by promoting the degradation of misfolded proteins and reducing the accumulation of toxic protein aggregates. In inflammatory diseases, this compound reduces pro-inflammatory cytokine production and improves disease symptoms by modulating the immune response.
实验室实验的优点和局限性
The advantages of using ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.
未来方向
There are several future directions for research on ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate. One area of focus is the development of more potent and selective HDAC6 inhibitors that can overcome the limitations of this compound. Another area of focus is the investigation of the therapeutic potential of this compound in combination with other drugs or therapies, such as immunotherapy or radiation therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in different diseases and to identify biomarkers that can predict patient response to treatment.
合成方法
The synthesis of ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoyl chloride. This intermediate is then reacted with ethyl acrylate to form this compound. The final product is obtained through purification and isolation steps.
科学研究应用
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce cell death and inhibit tumor growth in multiple myeloma and leukemia cell lines. In neurodegenerative diseases, this compound has been shown to improve motor function and reduce neuroinflammation in preclinical models of Huntington's disease and Alzheimer's disease. In inflammatory diseases, it has been shown to reduce pro-inflammatory cytokine production and improve disease symptoms in preclinical models of rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-17-8-10-19(24)11-9-17)25-21(28)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXJNDHYQMQMN-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)


![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5348709.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348717.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)
